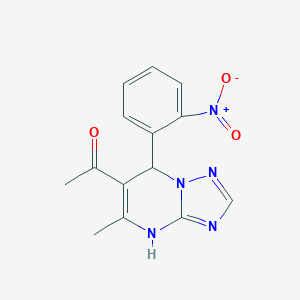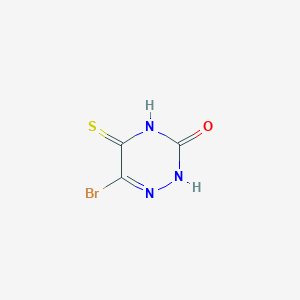
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a brominated precursor with a thiourea derivative under acidic or basic conditions to form the desired triazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could produce a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry
In chemistry, 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, with unique properties.
作用机制
The mechanism of action of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Molecular targets and pathways involved would need to be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds might include other brominated triazines or thioxo derivatives, such as:
- 6-chloro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 6-fluoro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Uniqueness
The uniqueness of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could lie in its specific reactivity and potential applications. For example, the presence of the bromine atom might confer unique electronic properties or reactivity compared to its chloro or fluoro analogs.
属性
分子式 |
C3H2BrN3OS |
|---|---|
分子量 |
208.04 g/mol |
IUPAC 名称 |
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C3H2BrN3OS/c4-1-2(9)5-3(8)7-6-1/h(H2,5,7,8,9) |
InChI 键 |
XTDLORUYXBJXDJ-UHFFFAOYSA-N |
SMILES |
C1(=S)C(=NNC(=O)N1)Br |
规范 SMILES |
C1(=S)C(=NNC(=O)N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


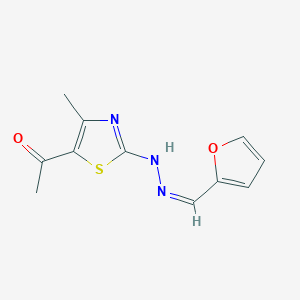
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)
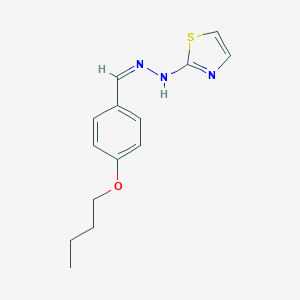
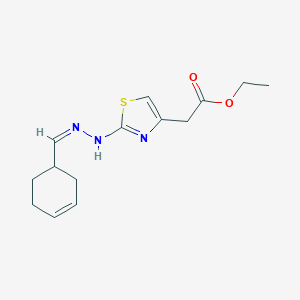
![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
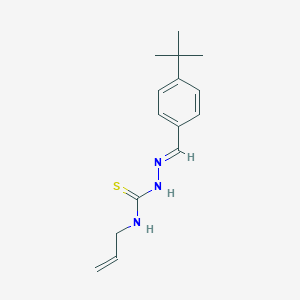
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)
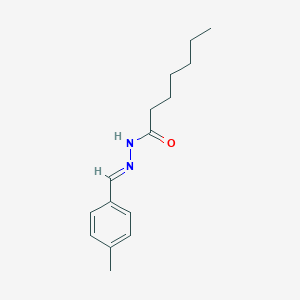
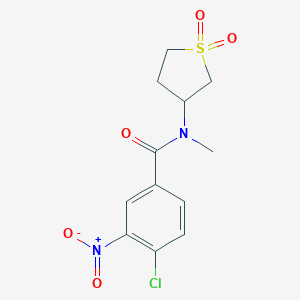
![METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B255244.png)
